N-[1-(2,5-dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide
Overview
Description
N-[1-(2,5-dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.199428076 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Activity in Anticonvulsant Models
One study focused on the synthesis and evaluation of ameltolide analogs, including compounds with similar structural frameworks to N-[1-(2,5-dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide, for their anticonvulsant activities. These compounds demonstrated superior efficacy to phenytoin in maximal electroshock seizure tests, highlighting their potential in developing new anticonvulsant therapies (Lambert et al., 1995).
Polymer Science Applications
Another area of research involves the quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers. This process yields novel cationic diblock copolymers with potential applications in creating responsive materials due to their ability to undergo reversible micellization in aqueous media under different conditions such as pH, salt concentration, and temperature (Bütün et al., 2001).
Antifungal Activity
Research into N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, which share a functional resemblance with the chemical structure of interest, has shown promising antifungal activity against various pathogens. This underscores the potential of such compounds in agricultural applications to protect crops from fungal diseases (Weiqun et al., 2005).
Enamine Chemistry
The compound has also been studied within the scope of enamine chemistry, particularly in reactions involving αβ-unsaturated acid chlorides with tertiary enamino-ketones and -esters. Such research contributes to our understanding of organic synthesis mechanisms and the development of new chemical entities (Hickmott et al., 1972).
Molecular Imaging Applications
Furthermore, compounds structurally related to this compound have been explored for their potential in molecular imaging, particularly in positron emission tomography (PET) for the early detection of diseases like melanoma. This highlights the versatility of such compounds in contributing to advancements in medical diagnostics (Pyo et al., 2020).
Properties
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-4-morpholin-4-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-4-5-16(2)20(14-15)17(3)22-21(24)18-6-8-19(9-7-18)23-10-12-25-13-11-23/h4-9,14,17H,10-13H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSJNZBEMXOPIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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